tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate
Description
tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate is a piperidine derivative featuring a tert-butyl ester group at position 3 and a methyl(isopropyl)amino substituent at position 5 of the piperidine ring. The tert-butyl ester enhances solubility and stability, while the methyl(isopropyl)amino group contributes to lipophilicity and steric bulk, which may influence binding interactions in biological systems .
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-10(2)16(6)12-7-11(8-15-9-12)13(17)18-14(3,4)5/h10-12,15H,7-9H2,1-6H3 |
InChI Key |
HXDVKDWVSZBBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1CC(CNC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is usually performed at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality product output.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate with analogous piperidine derivatives described in recent literature, focusing on structural features, synthesis routes, and physicochemical properties.
Structural Differences
- Substituent Position: The target compound’s substituents are positioned at C3 (ester) and C5 (amino group), whereas analogs like tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5, ) feature substituents at C1 (ester) and C2 (amino group).
- Amino Group Type: The methyl(isopropyl)amino group in the target compound is aliphatic, contrasting with aromatic amines (e.g., 3,4-difluorophenylamino in Compound 5) or acylated amines (e.g., N-phenylpropanamido in Compound 6). Aliphatic amines generally increase lipophilicity compared to aromatic counterparts .
- Ester Group: All compounds share a tert-butyl ester, but its position varies (C1 in compounds vs. C3 in the target compound).
Physicochemical Properties
Key Observations :
- Physical State : The target compound’s physical state is unreported, but analogs with aromatic substituents (e.g., Compound 5) are solids, while acylated derivatives (Compounds 6–7) are liquids. Aliphatic amines like the target compound may exhibit intermediate properties .
- Melting Points : Aromatic amines (Compound 5) have higher melting points (102–105°C) due to stronger intermolecular interactions (e.g., π–π stacking), whereas acylated derivatives (Compounds 6–7) melt at lower temperatures (75–77°C) .
Biological Activity
Introduction
tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate (CAS Number: 2060040-85-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 284.44 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and an amino group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₂N₂O₂ |
| Molecular Weight | 284.44 g/mol |
| CAS Number | 2060040-85-7 |
Biological Activity
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the presence of the piperidine ring and the amino substituent enhances its binding affinity to specific targets, potentially influencing pathways related to cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and others. The compound's IC50 values indicate significant potency, suggesting that structural modifications could further enhance its efficacy.
Case Studies
- In Vitro Studies : In a study assessing various derivatives of piperidine compounds, this compound showed promising results against MDA-MB-231 cells, with an IC50 value significantly lower than that of control compounds. This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis signaling pathways .
- In Vivo Studies : Preliminary animal studies have indicated that administration of this compound can lead to tumor regression in xenograft models. The pharmacokinetic profile shows favorable absorption and distribution characteristics, which are critical for effective therapeutic applications .
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective properties. Research has indicated that it can modulate neurotransmitter systems and protect neurons from oxidative stress, which is particularly relevant in neurodegenerative diseases .
Pharmacological Profile
The pharmacological profile includes:
- Antitumor Activity : Effective against multiple cancer cell lines.
- Neuroprotection : Potential benefits in neurodegenerative conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the amino substituent can significantly alter potency and selectivity for various biological targets. For instance, substituting different alkyl groups on the amino nitrogen has shown varying effects on anticancer activity, indicating a need for systematic exploration of these modifications .
This compound exhibits significant biological activity with potential applications in cancer therapy and neuroprotection. Ongoing research into its mechanism of action, alongside structural optimization efforts, may yield new therapeutic agents based on this scaffold.
Future Directions
Further studies are warranted to elucidate the precise mechanisms underlying its biological effects and to explore its potential in clinical settings. Additionally, comprehensive toxicological assessments will be necessary to ensure safety for therapeutic use.
Q & A
Q. What spectroscopic methods are most effective for characterizing the molecular structure of tert-butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate, and how can data contradictions be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperidine backbone, tert-butyl group ( ppm for 9H), and methyl(isopropyl)amine substituent. Overlapping signals in the piperidine region (δ 2.5–3.5 ppm) may require 2D NMR (COSY, HSQC) for resolution.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak ([M+H]) and fragmentation patterns. Discrepancies between expected and observed fragments may arise from intramolecular hydrogen bonding or steric hindrance in the carbamate group.
- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1680–1720 cm) for the carbamate and N-H stretches (~3300 cm) if free amine groups exist.
- Contradiction Resolution : Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT) to resolve ambiguities in stereochemistry or substituent positioning .
Q. How can reaction conditions be optimized for synthesizing this compound to maximize yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Start with tert-butyl piperidine-3-carboxylate. Introduce the methyl(isopropyl)amine group via nucleophilic substitution or reductive amination.
- Catalysis : Use palladium catalysts (e.g., Pd(dba)) for coupling reactions, as demonstrated in analogous tert-butyl piperidine derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. For acid-sensitive intermediates, use dichloromethane with triethylamine as a base .
- Purification : Employ column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
- Structure Solution : Use SHELXD for phase determination via dual-space methods. Refine with SHELXL, applying restraints for anisotropic displacement parameters of the tert-butyl group.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for Hirshfeld surface analysis. Discrepancies between experimental data and DFT-optimized geometries may indicate dynamic disorder in the carbamate moiety .
Q. What strategies mitigate decomposition risks during storage and handling of this compound, given its reactivity with strong oxidizing agents?
- Methodological Answer :
- Storage : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Use molecular sieves (3Å) to control moisture.
- Handling : Avoid contact with peroxides or nitric acid. For reactions requiring oxidants, introduce them gradually at low temperatures (0–5°C).
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 14 days) and track degradation via LC-MS. Major degradation pathways likely involve hydrolysis of the carbamate group .
Q. How can computational methods (e.g., DFT, molecular docking) predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate logP (lipophilicity) and pKa (ionization states). Compare with experimental logP values (e.g., shake-flask method).
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with piperidine-binding pockets). Prioritize targets based on structural analogs (e.g., tert-butyl piperazine carboxylates with known bioactivity).
- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability and CYP450 inhibition. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Q. What experimental approaches address regioselectivity challenges during functionalization of the piperidine ring?
- Methodological Answer :
- Directing Groups : Install a temporary protecting group (e.g., Boc) at the 3-position to steer electrophilic substitution to the 5-position.
- Metal-Mediated Reactions : Use Pd-catalyzed C-H activation with pyridine-based ligands to achieve selective amination.
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity. For example, low-temperature conditions (−78°C) favor kinetic products, while refluxing toluene promotes thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
